molecular formula C11H10D3N3O B602572 4-Aminoantipyrine-D3 CAS No. 68229-55-0

4-Aminoantipyrine-D3

Cat. No.: B602572
CAS No.: 68229-55-0
M. Wt: 206.26
InChI Key:
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Description

4-Aminoantipyrine-D3 is a deuterated form of 4-Aminoantipyrine, a derivative of antipyrine. This compound is characterized by the presence of an amino group at the fourth position of the pyrazolone ring. It is widely used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoantipyrine-D3 typically involves the deuteration of 4-Aminoantipyrine. The process begins with the preparation of 4-Aminoantipyrine, which is synthesized by the reaction of 4-Aminoantipyrine with deuterated reagents under controlled conditions. The reaction is usually carried out in a deuterated solvent to ensure the incorporation of deuterium atoms into the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

4-Aminoantipyrine-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and substituted products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Aminoantipyrine-D3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminoantipyrine-D3 involves its interaction with various molecular targets. The amino group at the fourth position of the pyrazolone ring allows it to form stable complexes with metal ions and participate in redox reactions. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminoantipyrine-D3 is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic pathways. This makes it particularly useful in pharmacokinetic studies and as a tracer in metabolic research .

Properties

CAS No.

68229-55-0

Molecular Formula

C11H10D3N3O

Molecular Weight

206.26

Purity

95% by HPLC; 98% atom D

Related CAS

83-07-8 (unlabelled)

Synonyms

4-Amino-1-methyl-5-methyl-D3-2-phenyl-1,2-dihydropyrazol-3-one;  3H-​Pyrazol-​3-​one, 4-​amino-​1,​2-​dihydro-​1-​methyl-​5-​(methyl-​d3)​-​2-​phenyl-(9CI)

tag

Antipyrine Impurities

Origin of Product

United States

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